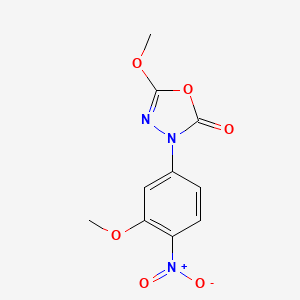
5-Methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one is a chemical compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. Common reagents used in the synthesis include:
- Hydrazine derivatives
- Carboxylic acids or esters
- Dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2)
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Formation of nitroso or nitro derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted oxadiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-3-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
- 5-Methoxy-3-(3-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
- 3-(3-Methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
Uniqueness
5-Methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct properties compared to other oxadiazole derivatives.
Properties
CAS No. |
648917-66-2 |
|---|---|
Molecular Formula |
C10H9N3O6 |
Molecular Weight |
267.19 g/mol |
IUPAC Name |
5-methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H9N3O6/c1-17-8-5-6(3-4-7(8)13(15)16)12-10(14)19-9(11-12)18-2/h3-5H,1-2H3 |
InChI Key |
ZDZSXQBCHSLJFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


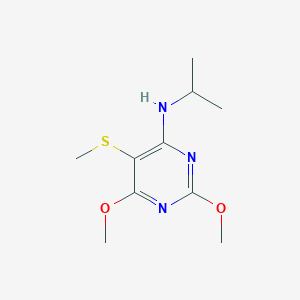
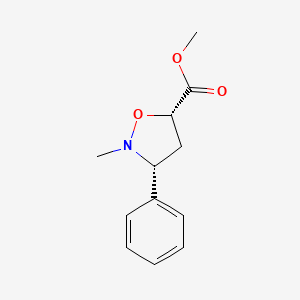
![[1,1'-Biphenyl]-2-sulfonic acid](/img/structure/B12910868.png)
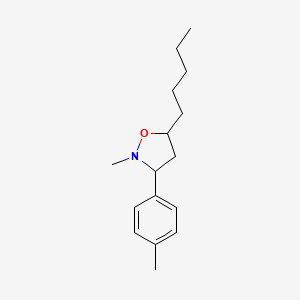

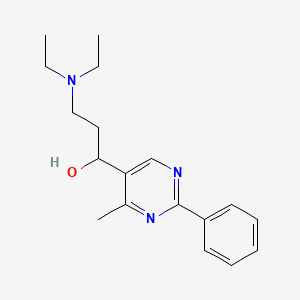
![3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12910889.png)
![3-Chloro-2-phenyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910896.png)
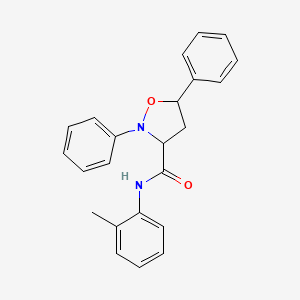


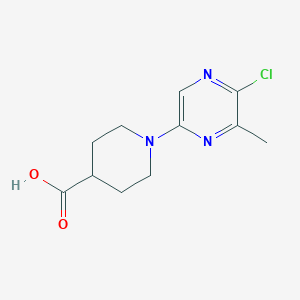
![Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)-](/img/structure/B12910917.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl-](/img/structure/B12910930.png)
